molecular formula C14H14NOP B11942140 Aziridin-1-yldiphenylphosphine oxide CAS No. 14839-78-2

Aziridin-1-yldiphenylphosphine oxide

Cat. No.: B11942140
CAS No.: 14839-78-2
M. Wt: 243.24 g/mol
InChI Key: XBDGFRDNSRXZJZ-UHFFFAOYSA-N
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Description

Aziridin-1-yldiphenylphosphine oxide is a compound that features an aziridine ring bonded to a diphenylphosphine oxide group. Aziridines are three-membered nitrogen-containing rings known for their significant ring strain, which makes them highly reactive. The diphenylphosphine oxide group is a phosphorus-containing moiety that adds unique chemical properties to the compound. This combination of aziridine and diphenylphosphine oxide makes this compound an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridin-1-yldiphenylphosphine oxide typically involves the reaction of aziridine with diphenylphosphine oxide under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yldiphenylphosphine oxide undergoes various types of chemical reactions due to the reactive nature of the aziridine ring and the diphenylphosphine oxide group. Some common reactions include:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Solvents: Acetonitrile, dichloromethane

    Catalysts: Lewis acids, bases like triethylamine

Major Products Formed

The major products formed from these reactions include various amine derivatives, phosphine oxides, and substituted aziridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aziridin-1-yldiphenylphosphine oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Aziridin-1-yldiphenylphosphine oxide involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, disrupting their normal function. The diphenylphosphine oxide group can also participate in redox reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yldiphenylphosphine oxide is unique due to the combination of the aziridine ring and the diphenylphosphine oxide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

14839-78-2

Molecular Formula

C14H14NOP

Molecular Weight

243.24 g/mol

IUPAC Name

1-diphenylphosphorylaziridine

InChI

InChI=1S/C14H14NOP/c16-17(15-11-12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

XBDGFRDNSRXZJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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